molecular formula C16H17NO4 B15056627 Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate

Cat. No.: B15056627
M. Wt: 287.31 g/mol
InChI Key: KZBMVQQSWFLZTO-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to a nicotinic acid derivative, which is further substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the Heck reaction, which is also palladium-catalyzed and involves the coupling of an aryl halide with an alkene . This reaction is particularly useful for forming carbon-carbon bonds and can be used to introduce the 2,4-dimethoxyphenyl group onto the nicotinic acid derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is unique due to its specific substitution pattern and the presence of both a nicotinate and a dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique substitution pattern that enhances its lipophilicity and receptor binding capabilities, which are critical for its biological activity. Its structure can be represented as follows:

  • Chemical Formula : C15_{15}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 273.30 g/mol

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50_{50} values observed in different studies:

Cell LineIC50_{50} (µM)Reference
A549 (Lung)10.35
MCF-7 (Breast)7.15
HeLa (Cervical)12.16
HT29 (Colon)11.44
HCT-116 (Colon)5.44

These values suggest that the compound is particularly effective against the HCT-116 cell line, indicating a potential for therapeutic application in colorectal cancer treatments.

The mechanism by which this compound exerts its cytotoxic effects involves cell cycle arrest. Studies have shown that it induces S and G2/M phase arrest in A549 cells, suggesting that it may interfere with DNA synthesis and mitotic processes, distinguishing its action from traditional chemotherapeutic agents like 5-fluorouracil, which primarily affects the S phase .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for several bacteria:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus125
Escherichia coli100
Enterococcus faecalis78.12

The compound shows promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 1: Cytotoxicity in Cancer Research

A study conducted on the cytotoxic effects of various nicotinic derivatives, including this compound, revealed that this compound significantly inhibited tumor cell proliferation across multiple cancer types. The research utilized the MTT assay to measure cell viability post-treatment and confirmed the compound's effectiveness through dose-response curves.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents derived from plant extracts, this compound was evaluated for its efficacy against common pathogens. The study concluded that the compound exhibited superior antibacterial properties compared to standard antibiotics, suggesting its utility in developing new antimicrobial therapies .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 6-(2,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-10-12(16(18)21-4)7-8-14(17-10)13-6-5-11(19-2)9-15(13)20-3/h5-9H,1-4H3

InChI Key

KZBMVQQSWFLZTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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